molecular formula C15H19BrN2O3 B585177 tert-Butyl 3-(3-bromopropyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate CAS No. 1148017-48-4

tert-Butyl 3-(3-bromopropyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate

Cat. No. B585177
CAS RN: 1148017-48-4
M. Wt: 355.232
InChI Key: ZLIRTGQTAUFQJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 3-(3-bromopropyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate is a useful research compound. Its molecular formula is C15H19BrN2O3 and its molecular weight is 355.232. The purity is usually 95%.
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Scientific Research Applications

  • Radioligand for Benzodiazepine Receptors : A related compound, [123I]tert-Butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, was synthesized and identified as a high affinity and selective radioligand for diazepam insensitive benzodiazepine receptors, useful in SPECT imaging (He et al., 1994).

  • Crystal Structure Analysis : Another related compound, tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate, was synthesized and structurally characterized using single crystal X-ray diffraction, demonstrating an interplay of strong and weak hydrogen bonds (Das et al., 2016).

  • Fluorescent Chemosensors for Ions : Imidazole derivatives including tert-butyl groups were developed as reversible luminescent sensors for the detection of cyanide and mercury ions (Emandi et al., 2018).

  • Study of Benzodiazepine Receptors : The tert-butyl analogue [123I]-2 exhibited nanomolar affinity for benzodiazepine receptors in rat cerebellum, useful in understanding diazepam-insensitive benzodiazepine receptor subtypes (Katsifis et al., 1999).

  • Ligands for Benzodiazepine Receptors : The compound [3H]-labelled tert-butyl 8-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate was prepared as a high affinity ligand for the diazepam insensitive subtype of benzodiazepine receptors (Gu et al., 1992).

  • Photochemical Properties of Derivatives : Research on 5,7-di-tert-butyl-1,3-dimethyl-3a,9a-diphenyl-3,3a-dihydro-1H-benzo[5,6][1,4]dioxino[2,3-d]imidazol-2(9aH)-one highlighted the photochemical transformations of these compounds under UV irradiation (Kravchenko et al., 2018).

  • Synthesis of Donor-Acceptor Polymers : The benzimidazole unit 4′-(tert-butyl)spiro[benzo[d]imidazole-2,1′-cyclohexane] was synthesized and used in donor-acceptor-donor type polymers for studying their electrochemical and optical properties (Ozelcaglayan et al., 2012).

  • Potential Antitumor Agents : Methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates were synthesized and screened for their ability to inhibit various human tumor cell lines (Abonía et al., 2011).

  • Chiral Auxiliary in Organic Synthesis : Both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate were prepared and used as a chiral auxiliary in peptide synthesis (Studer et al., 1995).

  • Synthesis of Spirocyclic Indoline Lactone : Base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate was studied, contributing to the synthesis of complex organic compounds (Hodges et al., 2004).

properties

IUPAC Name

tert-butyl 3-(3-bromopropyl)-2-oxobenzimidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O3/c1-15(2,3)21-14(20)18-12-8-5-4-7-11(12)17(13(18)19)10-6-9-16/h4-5,7-8H,6,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIRTGQTAUFQJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2N(C1=O)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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